molecular formula C8H14N2O B494537 2-Methyl-2-morpholinopropanenitrile

2-Methyl-2-morpholinopropanenitrile

Cat. No. B494537
M. Wt: 154.21g/mol
InChI Key: KDIYGYDKSSFLGV-UHFFFAOYSA-N
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Patent
US08481533B2

Procedure details

Acetone cyanohydrin (4.3 g, 50 mmol) was dissolved into acetone (5 mL). Morpholine (4.3 g, 50 mmol) was added and the solution was stirred at rt for 24 h. The volatile solvents were removed in vacuo to give the title compound as a clear liquid in quantitative yield. MS ESI 155.0 [M+H]+, calcd for [C8H14N2O+H]+ 155.1.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:6])(O)[C:3]#[N:4].[NH:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1>CC(C)=O>[CH3:1][C:2]([N:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1)([CH3:6])[C:3]#[N:4]

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
CC(C#N)(O)C
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
4.3 g
Type
reactant
Smiles
N1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at rt for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatile solvents were removed in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC(C#N)(C)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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